![molecular formula C14H19ClN2O3S B13792409 [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is a chemical compound with the molecular formula C14H19ClN2O3S It is known for its unique structure, which includes a piperazine ring substituted with a prop-2-enyl group and a phenyl ring substituted with a chloro group and a methanesulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate typically involves the reaction of 2-chloro-3-nitrophenol with 1-(prop-2-enyl)piperazine in the presence of a base, followed by the reduction of the nitro group to an amine. The final step involves the sulfonation of the amine with methanesulfonyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. It is used in the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of drugs for treating neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- [2-Chloro-3-(4-allylpiperazin-1-yl)phenyl] methanesulfonate
- [2-Chloro-3-(4-methylpiperazin-1-yl)phenyl] methanesulfonate
- [2-Chloro-3-(4-ethylpiperazin-1-yl)phenyl] methanesulfonate
Uniqueness
Compared to similar compounds, [2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate is unique due to its prop-2-enyl substitution on the piperazine ring. This structural feature may confer distinct biological and chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H19ClN2O3S |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
[2-chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C14H19ClN2O3S/c1-3-7-16-8-10-17(11-9-16)12-5-4-6-13(14(12)15)20-21(2,18)19/h3-6H,1,7-11H2,2H3 |
Clave InChI |
JKGSTKZWRWDIPD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OC1=CC=CC(=C1Cl)N2CCN(CC2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
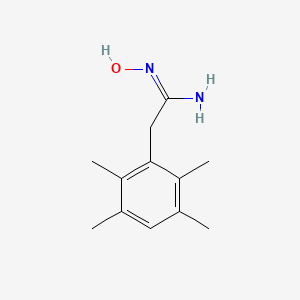
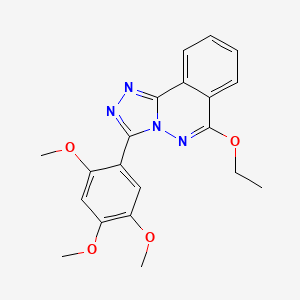
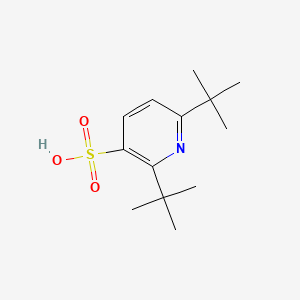

![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
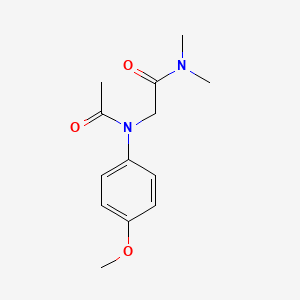
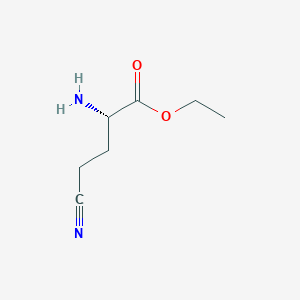

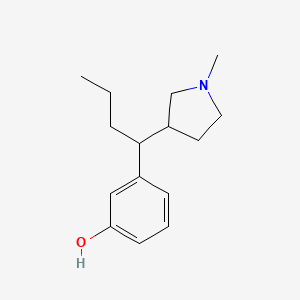
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)

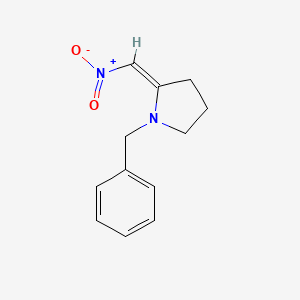
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)
